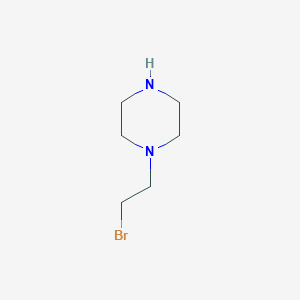

1-(2-Bromoethyl)piperazine

説明

Historical Context and Evolution of Bromoalkylamines in Organic Synthesis

The journey of organic synthesis began with early efforts to isolate and manipulate natural products, evolving into the sophisticated science it is today. openaccessjournals.com A foundational moment occurred in 1828 when Friedrich Wöhler synthesized urea, demonstrating that organic compounds could be created in the laboratory and did not require a "vital force" from living organisms. siue.edu This discovery opened the floodgates for the laboratory synthesis of countless organic molecules. siue.edu

Within this expanding field, alkylamines, and specifically halogenated alkylamines like bromoalkylamines, became crucial intermediates. The development of synthetic methodologies in the 20th century, driven by advances in spectroscopy and computational chemistry, further enhanced their application. openaccessjournals.com Bromoalkylamines are valued for their ability to participate in nucleophilic substitution reactions, where the bromine atom acts as an effective leaving group. This reactivity allows for the straightforward introduction of an aminoalkyl group into various molecules. The use of bromoalkylamines is a key strategy in the synthesis of N-heterocycles, including functionalized indolines and tetrahydroquinolines, through processes like palladium-catalyzed domino reactions. acs.org

The Intrinsic Reactivity Profile of the 2-Bromoethyl Moiety in Heterocyclic Systems

The 2-bromoethyl group attached to a heterocyclic system, such as in 1-(2-Bromoethyl)piperazine, is characterized by its high reactivity, primarily driven by the presence of the bromine atom. cymitquimica.com Bromine is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This facilitates a variety of nucleophilic substitution reactions, which are fundamental to its role as a synthetic intermediate. cymitquimica.com

The reactivity of the bromoethyl moiety can be influenced by the nature of the heterocyclic ring it is attached to. In the case of N-heteroaromatic cations like 2-bromoethyl-pyridinium derivatives, the substitution of the bromine can be directed by an intramolecular rearrangement. gla.ac.ukresearchgate.net This process can be initiated by the addition of a nucleophile to the heterocyclic ring itself, followed by cyclization and ring-opening, enabling reactions with less reactive nucleophiles that would not typically react with a standard bromoethyl group. gla.ac.uk In reactions involving fused tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones, primary amines can lead to both the expected substitution product and rearranged isomers through a Dimroth-type rearrangement, with the outcome often depending on the solvent used. researchgate.net This demonstrates that the heterocyclic scaffold can actively participate in and modulate the reactivity of the attached 2-bromoethyl group.

Structural and Synthetic Relevance of Piperazine (B1678402) Scaffolds in Contemporary Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry and drug design. researchgate.netresearchgate.net Its prevalence is due to a combination of favorable properties, including its impact on the physicochemical characteristics of a molecule, its structural flexibility, and its ease of handling in synthetic chemistry. mdpi.comtandfonline.com

The two nitrogen atoms in the piperazine ring provide a large polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability of drug candidates. bohrium.com These properties are crucial for optimizing the pharmacokinetic profile of potential drugs. researchgate.nettandfonline.com The piperazine moiety is a versatile building block because its two nitrogen atoms can be functionalized, allowing it to act as a linker between different pharmacophores or as a central scaffold to orient functional groups correctly for interaction with biological targets. tandfonline.comnih.gov The synthetic accessibility of piperazine and its derivatives makes it a popular choice for constructing diverse molecular libraries for various therapeutic targets, including anticancer, antimicrobial, antidepressant, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov

Overview of Key Research Trajectories for this compound in Chemical Sciences

This compound is a valuable reagent and intermediate in several key areas of chemical research. Its bifunctional nature—a nucleophilic piperazine core and an electrophilic bromoethyl side chain—allows for its use in the synthesis of a wide range of more complex molecules.

One significant application is in the development of novel radioprotective agents. Researchers have synthesized series of 1-(2-hydroxyethyl)piperazine derivatives, using the parent compound as a starting point for modifications aimed at mitigating the harmful effects of ionizing radiation. nih.govmdpi.com For instance, studies have shown that certain derivatives of 1-(2-hydroxyethyl)piperazine can protect human cells from radiation-induced damage with low cytotoxicity, making them promising candidates for further development as safer and more effective radiation countermeasures compared to existing agents. nih.govmdpi.com

Another important research trajectory for this compound is its use as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells. This compound can be incorporated into the linker component that connects the target-binding ligand and the E3 ligase-binding ligand, which are the two key parts of a PROTAC molecule. medchemexpress.com

Furthermore, the compound is widely used as a precursor in organic synthesis to introduce the ethylpiperazine moiety into various molecular frameworks. For example, it is reacted with compounds like 1-(2-methoxyphenyl)piperazine (B120316) to create more elaborate piperazine-containing structures, which are often investigated for their potential pharmacological activities. prepchem.com The synthesis of novel 1,4-substituted piperazine derivatives for evaluation as antibacterial and antifungal agents also highlights the utility of piperazine-based starting materials in the discovery of new bioactive compounds. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃BrN₂ |

| Molecular Weight | 193.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 494798-96-8 |

| Canonical SMILES | C1CN(CCN1)CCBr |

| InChI Key | YSSAGHGQQLCGFI-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in polar solvents like water and alcohols |

Data sourced from PubChem and other chemical suppliers. cymitquimica.comnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-bromoethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSAGHGQQLCGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl Piperazine and Its Derivatives

Direct Bromination and Alkylation Strategies

Direct synthesis methods focus on either modifying a pre-existing piperazine (B1678402) precursor or constructing the molecule through the alkylation of piperazine itself. These strategies are often straightforward and effective for producing the target compound or its simple derivatives.

A common and direct route to 1-(2-bromoethyl)piperazine involves the conversion of the hydroxyl group of 1-(2-hydroxyethyl)piperazine or its N4-substituted analogues into a bromide. This transformation is typically achieved using standard brominating agents. A prevalent method employs hydrobromic acid (HBr), often in high concentrations and under reflux conditions, to facilitate the nucleophilic substitution of the hydroxyl group.

For instance, the synthesis of 1-(p-hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide is achieved by refluxing the precursor, 1-(p-methoxyphenyl)-4-(2-hydroxyethyl)piperazine, with 48% HBr for an extended period. prepchem.com This reaction not only substitutes the hydroxyl group but also cleaves the methoxy ether, yielding the desired product. A similar strategy is used for related heterocyclic systems, such as the preparation of 1-(2-bromoethyl)piperidine hydrobromide from 1-(2-phenoxyethyl)piperidine using 40% hydrobromic acid at elevated temperatures. prepchem.com

| Precursor | Reagent | Conditions | Product |

| 1-(p-Methoxyphenyl)-4-(2-hydroxyethyl)piperazine | 48% Hydrobromic Acid | Reflux, 20 hours | 1-(p-Hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide |

| 1-(2-Phenoxyethyl)piperidine | 40% Hydrobromic Acid | 150°C, 7 hours | 1-(2-Bromoethyl)piperidine hydrobromide |

This table summarizes reaction conditions for the bromination of hydroxyethyl precursors on piperazine and similar heterocyclic cores.

The direct alkylation of piperazine with a bromoethylating agent, such as 1,2-dibromoethane, presents a straightforward approach to forming the C-N bond. However, a significant challenge in this method is controlling the degree of alkylation. google.com Since piperazine has two secondary amine nitrogens of similar reactivity, the reaction can yield a mixture of the desired mono-alkylated product, the di-alkylated product (1,4-bis(2-bromoethyl)piperazine), and unreacted piperazine. google.com

Several strategies have been developed to favor mono-alkylation:

Using a large excess of piperazine: This stoichiometric imbalance shifts the reaction equilibrium towards the mono-substituted product.

Protection-deprotection strategy: One nitrogen of the piperazine ring can be protected with a group like tert-butyloxycarbonyl (Boc). researchgate.net Alkylation is then directed to the unprotected nitrogen, followed by the removal of the protecting group. researchgate.net

Use of piperazine salts: Reacting an alkylating agent with a monopiperazinium salt can provide excellent yields of the N-monoalkylated product, as the protonated nitrogen is less nucleophilic. google.com

These N-alkylation reactions are fundamental in building more complex piperazine-containing molecules for pharmaceutical applications, where a bromo-functionalized side chain is installed for subsequent modifications. nih.govmdpi.com

| Method | Key Feature | Advantage | Potential Disadvantage |

| Excess Piperazine | Use of >2 equivalents of piperazine | Simple, one-step process | Requires separation of product from excess piperazine |

| N-Boc Protection | Mono-protection of piperazine before alkylation | High selectivity for mono-alkylation | Adds two steps (protection/deprotection) to the synthesis |

| Monopiperazinium Salt | Use of a mono-salt of piperazine | Good yields and selectivity for mono-alkylation | Requires preparation of the specific salt |

This table compares different strategies to achieve selective mono-alkylation of the piperazine ring.

Advanced and Stereoselective Synthetic Routes to Substituted Piperazines Utilizing Bromoethyl Intermediates

Modern synthetic methods often build the piperazine core from acyclic precursors, a strategy that allows for greater control over the substitution pattern and stereochemistry of the final product. In these routes, intermediates containing a bromoethyl moiety can serve as key electrophiles for ring-closing steps.

An innovative approach to forming substituted piperazines involves the ring-opening of strained bicyclic systems. For example, a transition-metal-free method utilizes the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzynes and various nucleophiles. researchgate.net This process proceeds through the formation of a quaternary ammonium (B1175870) salt intermediate, which is then opened by a nucleophile to yield a 1,4-disubstituted piperazine. researchgate.net While this specific example often installs different substituents, the principle can be applied to generate piperazines with functionalized side chains analogous to a bromoethyl group, such as the demonstrated formation of N-chloroethyl-substituted piperazines. researchgate.net

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for C-N bond formation and is frequently employed in heterocycle synthesis. ntu.edu.sg In the context of piperazine synthesis, this strategy can be used to construct the ring system in a stepwise manner. A synthetic route to 2,3-substituted piperazines uses an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure. nih.gov

In a typical sequence, an amine containing a bromoethyl group (or a precursor that can be converted to one) could act as the nucleophile in an aza-Michael reaction with an α,β-unsaturated ester. The resulting intermediate would then possess the necessary framework to undergo an intramolecular cyclization, where the nitrogen attacks the carbon bearing the bromine, to form the piperazine ring. This strategy provides a modular approach to highly functionalized and stereochemically diverse piperazines. nih.gov The efficiency of the cyclization can be influenced by the choice of protecting groups and reaction conditions. mdpi.com

Palladium catalysis offers a versatile and efficient means for constructing complex molecular architectures, including heterocyclic rings like piperazine. nih.govorganic-chemistry.org A novel palladium-catalyzed method for the modular synthesis of highly substituted piperazines involves the cyclization of propargyl carbonates with various diamine components. nih.govorganic-chemistry.orgnih.gov

This process couples two carbons from the propargyl unit with the two nitrogen atoms of a diamine to form the piperazine ring under mild conditions. nih.gov The reaction demonstrates high regio- and stereochemical control, and it tolerates a wide range of functional groups on both the diamine and the propargyl carbonate substrates. nih.gov This allows for the synthesis of a diverse library of substituted piperazines. While this method does not directly involve a bromoethyl intermediate, it represents a state-of-the-art, palladium-catalyzed approach for accessing the core piperazine structure found in derivatives of this compound. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Reactants | Key Transformation | Advantages |

| Pd₂(dba)₃ / DPEphos | Bis-nitrogen nucleophile (e.g., substituted ethylenediamine) + Propargyl carbonate | Decarboxylative [4+2] cyclization | Mild conditions, high yields, excellent regio- and stereocontrol, broad substrate scope |

This table outlines the key features of the palladium-catalyzed synthesis of substituted piperazines.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Bromoethylpiperazines

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis, and the production of piperazine derivatives is no exception. eurekaselect.comresearchgate.net Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. jddhs.comijbpas.com

Several green strategies have been applied to the synthesis of piperazines:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. mdpi.comnih.gov It is considered an energy-efficient approach that aligns with green chemistry principles. jddhs.commdpi.com

Heterogeneous Catalysis : As mentioned previously, the use of recyclable, solid-supported catalysts is a cornerstone of green synthesis. mdpi.comnih.gov This approach avoids the difficult separation processes associated with homogeneous catalysts and minimizes waste. mdpi.com

One-Pot Reactions : Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. mdpi.comnih.gov A one-pot, one-step procedure for preparing monosubstituted piperazines from a protonated piperazine has been reported as a simple, efficient, and low-cost method. mdpi.comnih.gov

Use of Greener Solvents : The selection of solvents is a major focus of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste. jddhs.com Efforts are made to replace hazardous organic solvents with more benign alternatives like water, ethanol, or even to perform reactions under solvent-free conditions. mdpi.commdpi.com

Biocatalysis : The use of enzymes or whole microorganisms as catalysts offers high selectivity under mild reaction conditions (e.g., neutral pH, low temperatures), reducing energy consumption and the formation of unwanted byproducts. jddhs.commdpi.com

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Heating | Oil bath, heating mantle (hours to days) | Microwave irradiation (minutes) nih.gov |

| Catalyst | Homogeneous catalysts (e.g., soluble bases) | Reusable heterogeneous catalysts (e.g., metal ions on resin) mdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions mdpi.com |

| Process | Multi-step with intermediate isolation | One-pot synthesis nih.gov |

| Efficiency | Moderate yields, potential for byproducts | Often higher yields, improved selectivity, and higher atom economy mdpi.com |

Multigram Scale Synthesis and Scalability Considerations

Translating a laboratory-scale synthesis of this compound to a multigram or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. While a reaction may work perfectly on a milligram scale, issues related to heat transfer, mass transport, reaction time, and product isolation become critical at larger scales. mdpi.com

Key considerations for the scalability of piperazine synthesis include:

Reaction Exothermicity : Many N-alkylation reactions are exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. The reaction must be designed for effective thermal control, which may involve adjusting the rate of addition of reagents or using specialized reactor cooling systems.

Impurity Profile : Careful optimization of reaction conditions is necessary to minimize the formation of impurities, such as the N,N'-disubstituted piperazine, which can be difficult and costly to remove on a large scale. mdpi.com Traditional purification methods like column chromatography are often not practical for multi-kilogram production.

Process Simplification : The ideal scalable process has a minimal number of steps, avoids difficult or hazardous reagents, and involves simple workup and isolation procedures (e.g., crystallization or distillation instead of chromatography).

Flow Chemistry : As an alternative to traditional batch processing, continuous flow reactors are increasingly being used for large-scale synthesis. mdpi.com Flow chemistry can offer superior control over reaction parameters like temperature and mixing, improve safety by minimizing the volume of reactive material at any given time, and facilitate easier scale-up. nih.gov The development of a flow microwave reactor for the synthesis of piperazine derivatives highlights a modern approach to scalable production. mdpi.comnih.gov Research has also demonstrated the scalable synthesis of piperazines using visible-light irradiation in combination with organometallic promoters. researchgate.net

Reactivity and Mechanistic Investigations of 1 2 Bromoethyl Piperazine

Nucleophilic Substitution Reactions (SN1/SN2) at the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl group is the primary site for nucleophilic attack. These reactions typically proceed via an SN2 mechanism, favored by the primary nature of the alkyl halide. However, the proximity of the tertiary nitrogen atom can lead to more complex pathways, including neighboring group participation.

1-(2-Bromoethyl)piperazine readily undergoes substitution reactions with a variety of nucleophiles. The piperazine (B1678402) moiety can be either unprotected or protected at the N4 position, influencing the reaction conditions and outcomes. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of diverse derivatives. For instance, reaction with secondary amines yields N,N-disubstituted aminoethylpiperazines, which are precursors for pharmacologically active compounds.

The general scheme for these reactions involves the direct displacement of the bromide ion by the incoming nucleophile. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, characteristic of an SN2 pathway. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or DMF often facilitating the reaction.

| Nucleophile | Product Class | Reaction Conditions |

| Secondary Amine (e.g., Morpholine) | 1-(2-Morpholinoethyl)piperazine | Polar aprotic solvent, base |

| Alkoxide (e.g., Sodium Ethoxide) | 1-(2-Ethoxyethyl)piperazine | Alcoholic solvent |

| Thiolate (e.g., Sodium Thiophenoxide) | 1-(2-(Phenylthio)ethyl)piperazine | Aprotic solvent (e.g., DMF) |

| Azide (e.g., Sodium Azide) | 1-(2-Azidoethyl)piperazine | DMF/Water |

| This table illustrates typical intermolecular nucleophilic substitution reactions involving this compound. |

A significant aspect of the reactivity of this compound is its propensity for intramolecular cyclization. The N4 nitrogen of the piperazine ring can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This neighboring group participation leads to the formation of a highly strained, three-membered heterocyclic intermediate known as an aziridinium (B1262131) ion. nih.govrsc.org This process is a classic example of an intramolecular SN2 reaction.

The formation of the aziridinium intermediate is often the rate-determining step in reactions that appear to be simple substitutions. Once formed, this highly reactive species is susceptible to ring-opening by external nucleophiles. The attack can occur at either of the two carbon atoms of the aziridinium ring, often with high regio- and stereoselectivity. rsc.org This pathway can lead to the formation of rearranged products, which might not be accessible through a direct intermolecular SN2 reaction. The stability and reactivity of aziridinium ions make them valuable intermediates in the synthesis of complex amines. nih.gov

Elimination Reactions Leading to Olefinic Products

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form 1-vinylpiperazine. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the bromo-substituted carbon, in a concerted step with the departure of the bromide leaving group. libretexts.orgyoutube.com

Competition between substitution (SN2) and elimination (E2) is a key consideration. khanacademy.org Factors that favor elimination include:

Strong, bulky bases: Bases like potassium tert-butoxide are sterically hindered, making them poor nucleophiles but effective at proton abstraction.

High temperatures: Elimination reactions are generally favored entropically over substitution reactions and are therefore promoted by higher temperatures.

Solvent: Less polar solvents can favor the E2 pathway. khanacademy.org

According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and thus more stable) alkene. libretexts.orgopenstax.org However, in the case of this compound, there is only one possible alkene product, 1-vinylpiperazine.

| Condition | Favored Pathway | Rationale |

| Strong, non-bulky nucleophile (e.g., NaN3) | SN2 | Nucleophilicity outweighs basicity. |

| Strong, bulky base (e.g., KOC(CH3)3) | E2 | Steric hindrance disfavors nucleophilic attack. khanacademy.org |

| High Temperature | E2 | Increases the rate of elimination relative to substitution. |

| This table outlines the conditions influencing the competition between SN2 and E2 reactions for this compound. |

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Center

The carbon-bromine bond in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These powerful bond-forming reactions allow for the introduction of a wide range of substituents at the ethyl moiety. thermofisher.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly prominent. thermofisher.comnih.gov

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the alkyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynyl-substituted piperazine. nih.govnsf.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the alkyl bromide with an amine. nih.gov

These reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecules with diverse functionalities. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. bgu.ac.il

Electrophilic Reactions and Functionalization of the Piperazine Ring

The piperazine ring contains two secondary amine functionalities, which are nucleophilic and basic. The N4 nitrogen is typically more reactive towards electrophiles unless it is protected. Common electrophilic reactions include acylation, alkylation, and arylation. ambeed.com

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylpiperazines. This is a common strategy for protecting one of the nitrogen atoms or for introducing specific functional groups. ambeed.com

Alkylation: The N4 nitrogen can be alkylated using another alkyl halide. This reaction must be carefully controlled to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. ambeed.com

Reductive Amination: The piperazine nitrogen can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. mdpi.com

Aromatic Nucleophilic Substitution (SNAr): The piperazine nitrogen can act as a nucleophile to displace a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. nih.govmdpi.comresearchgate.net

These reactions allow for the modification of the piperazine core, which is crucial for tuning the biological and physicochemical properties of the final molecule.

Applications of 1 2 Bromoethyl Piperazine As a Chemical Building Block and Ligand

Role in the Construction of Diverse Heterocyclic Systems

1-(2-Bromoethyl)piperazine is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of complex heterocyclic structures. Its piperazine (B1678402) ring provides a basic nitrogenous core, while the bromoethyl group acts as a reactive electrophilic site, enabling the construction of various fused, spirocyclic, and bridged ring systems.

Synthesis of Fused Ring Systems (e.g., Triazoles, Indazoles)

The introduction of the this compound moiety onto pre-existing heterocyclic scaffolds is a common strategy to develop new compounds with potential biological activities. The nucleophilic nitrogen atoms of heterocycles like triazoles and indazoles can readily displace the bromide ion from this compound to form new C-N bonds.

In the synthesis of novel 1,2,4-triazole (B32235) derivatives, this compound can be reacted with a substituted 1,2,4-triazole in the presence of a base. This reaction typically proceeds via nucleophilic substitution, where a nitrogen atom of the triazole ring attacks the electrophilic carbon of the bromoethyl group, leading to the formation of N-alkylated triazole-piperazine conjugates. For instance, the synthesis of 1-(4-substituted)-4-(2-(4-(1,2,4-triazol-1-yl)piperazin-1-yl)ethyl)piperazine derivatives has been reported, showcasing the utility of this compound in constructing more complex molecules with potential therapeutic applications.

Similarly, the alkylation of indazoles with this compound provides a straightforward route to N-substituted indazole derivatives. The reaction of 1H-indazole with haloalkyl compounds in the presence of a base typically yields a mixture of N-1 and N-2 isomers rug.nl. The specific isomer obtained can be influenced by the reaction conditions. These resulting indazole-piperazine hybrids are of interest in medicinal chemistry due to the established biological significance of both the indazole and piperazine scaffolds austinpublishinggroup.comnih.gov.

Formation of Spirocyclic and Bridged Compounds

The reactivity of this compound also lends itself to the construction of more intricate three-dimensional structures like spirocyclic and bridged systems.

Spirocyclic compounds containing a piperazine ring can be synthesized using this compound through intramolecular cyclization reactions. For example, the reaction of this compound with appropriate precursors can lead to the formation of spiro-piperazinium salts. A patented method describes the synthesis of spiro[piperazin-1-ium-1,2'-inden]-1'-one derivatives, where the piperazine ring is part of a spirocyclic system.

The synthesis of bridged piperazine derivatives often involves the reaction of a piperazine-containing starting material with a dielectrophile to form a bicyclic structure nih.gov. While direct examples starting from this compound are not abundant in readily available literature, its bifunctional nature makes it a plausible precursor for such structures. The piperazine nitrogen can be functionalized, and the bromoethyl group can then participate in a subsequent cyclization to form a bridged system. The development of conformationally restricted bridged piperazines is an active area of research in medicinal chemistry, aiming to improve the selectivity and efficacy of drug candidates nih.gov.

Precursor for Advanced Pharmaceutical Intermediates

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs nih.gov. This compound serves as a key building block for the introduction of the ethylpiperazine side chain, which is a common feature in many pharmacologically active compounds, particularly in the area of neuropsychiatric drugs.

A significant application of this compound is in the synthesis of atypical antipsychotics. For instance, it is a potential starting material for the synthesis of cariprazine (B1246890), a dopamine (B1211576) D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder researchgate.neteurekaselect.comgoogleapis.commedkoo.com. The synthesis of cariprazine and its analogues often involves the coupling of a piperazine derivative with a substituted cyclohexane (B81311) moiety.

Furthermore, while the most common synthesis routes for the atypical antipsychotic aripiprazole (B633) involve the reaction of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, alternative synthetic strategies could potentially utilize this compound to introduce the piperazine-containing side chain through different chemical transformations researchgate.netresearchgate.netchemicalbook.comijpsr.com. The versatility of this compound allows for its incorporation into a variety of molecular frameworks, making it a valuable intermediate in the discovery and development of new therapeutic agents.

| Drug/Drug Class | Therapeutic Area | Role of this compound |

| Cariprazine (potential) | Antipsychotic | Starting material for the piperazine-containing side chain |

| Aripiprazole (alternative routes) | Antipsychotic | Precursor for the ethylpiperazine moiety |

Development of Novel Organic Catalysts and Ligands Utilizing the Piperazine Scaffold

The piperazine framework is not only important in pharmaceuticals but also finds applications in the field of catalysis. The nitrogen atoms of the piperazine ring can act as Lewis bases or as coordination sites for metal ions, making piperazine derivatives attractive candidates for the development of novel ligands and organocatalysts.

While direct applications of this compound in this context are still emerging, its reactivity allows for the synthesis of more complex piperazine-based ligands. For example, the bromoethyl group can be used to anchor the piperazine moiety to a solid support, such as graphene oxide, which has been functionalized with aminoethylpiperazine to create a reusable and eco-friendly organocatalyst.

Furthermore, the substitution of the piperazine nitrogen atoms allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which can influence the activity and selectivity of metal catalysts researchgate.netnih.gov. The synthesis of chiral piperazine derivatives is of particular interest for applications in asymmetric catalysis nih.govsemanticscholar.orgrsc.org. The functionalization of this compound with chiral auxiliaries or its use in the synthesis of chiral piperazine-containing ligands represents a promising area for future research.

Utilization in Polymer Chemistry and Material Science as a Monomer or Cross-linking Agent

The bifunctional nature of this compound makes it a potential candidate for use in polymer chemistry, both as a monomer for the synthesis of piperazine-containing polymers and as a cross-linking agent to modify the properties of existing polymers.

As a monomer, this compound can potentially undergo polycondensation or polyaddition reactions. For example, it could react with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The incorporation of the piperazine ring into the polymer backbone can impart specific properties, such as improved thermal stability, altered solubility, and the ability to chelate metal ions. Piperazine derivatives have been used in the preparation of polyamide-imide resins, indicating the utility of this heterocyclic core in polymer structures.

As a cross-linking agent, this compound can be used to create networks between polymer chains. The two nitrogen atoms of the piperazine ring and the reactive bromoethyl group can all participate in reactions with functional groups on polymer backbones, such as epoxy or carboxyl groups. For instance, piperazine and its derivatives have been explored as curing agents for epoxy resins google.comgoogle.com. The cross-linking of polymers can significantly enhance their mechanical properties, chemical resistance, and thermal stability nagase.com. The use of this compound as a cross-linking agent could offer a way to introduce the specific structural and functional properties of the piperazine ring into a polymer network.

Advanced Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation of 1 2 Bromoethyl Piperazine and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 1-(2-Bromoethyl)piperazine. One-dimensional (1D) NMR (¹H and ¹³C) provides primary evidence of the molecular structure by identifying the chemical environments of hydrogen and carbon atoms. For this compound, the ¹H NMR spectrum would characteristically show signals for the protons on the bromoethyl group and the four methylene (B1212753) groups of the piperazine (B1678402) ring, while the ¹³C NMR would show corresponding signals for the carbon atoms.

Advanced NMR methods are employed to resolve complex structural questions:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity between the ethyl chain and the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, providing a complete and unambiguous map of the molecular skeleton.

Advanced Pulse Sequences: Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in analyzing substituted derivatives of this compound.

Dynamic NMR (DNMR): The piperazine ring is not static; it undergoes rapid chair-to-chair interconversion at room temperature. rsc.org For N,N'-unsymmetrically substituted piperazines, this can lead to complex NMR spectra due to the presence of different conformers. nih.gov Temperature-dependent NMR studies can be used to analyze these dynamic processes. rsc.orgresearchgate.net By lowering the temperature, the rate of ring inversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons. From the coalescence temperature (the temperature at which two exchanging signals merge into one), the activation energy barrier (ΔG‡) for the ring inversion can be calculated, providing valuable insight into the molecule's conformational energetics. rsc.orgnih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-Br | ~3.4 | ~30 |

| N-CH₂-CH₂-Br | ~2.8 | ~58 |

| Piperazine -CH₂- (adjacent to N-ethyl) | ~2.6 | ~54 |

| Piperazine -CH₂- (adjacent to NH) | ~2.9 | ~45 |

| NH | Variable | - |

Note: Values are approximate and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org For this compound (C₆H₁₃BrN₂), HRMS can confirm the presence of bromine by observing the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. nih.gov This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by approximately 2 Da. HRMS is also critical for assessing isotopic purity in labeling studies where isotopes like ¹³C or ¹⁵N might be incorporated. almacgroup.com

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. chemrxiv.org The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. semanticscholar.org The fragmentation pattern is a molecular fingerprint that provides definitive structural information. For this compound, key fragmentation pathways would include:

Cleavage of the C-Br bond.

Alpha-cleavage adjacent to the nitrogen atoms, leading to the fragmentation of the piperazine ring.

Loss of the bromoethyl side chain.

The major fragmentation patterns of piperazine derivatives often involve processes initiated by the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net The analysis of these fragments helps to confirm the structure of the parent molecule and distinguish it from isomers. libretexts.org

Table 2: Expected HRMS Data and Key Fragments for this compound

| Species | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| Molecular Ion [M+H]⁺ | C₆H₁₄BrN₂⁺ | 193.0440 | 195.0420 |

| Fragment | C₄H₁₀N₂⁺ | 86.0866 | 86.0866 |

| Fragment | C₆H₁₃N₂⁺ | 113.1124 | 113.1124 |

| Fragment | C₂H₅Br⁺ | 107.9623 | 109.9603 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tanta.edu.eg For a molecule to be IR active, its vibration must cause a change in the dipole moment, while for a vibration to be Raman active, it must cause a change in the polarizability of the molecule. tanta.edu.eg The resulting spectra provide information about the functional groups present.

For this compound, the key vibrational modes include:

N-H Stretching: A moderate absorption in the IR spectrum, typically around 3200-3300 cm⁻¹, corresponding to the secondary amine in the piperazine ring.

C-H Stretching: Multiple absorptions in the 2800-3000 cm⁻¹ region from the methylene (CH₂) groups. pressbooks.pub

N-H Bending: An absorption around 1500-1600 cm⁻¹.

C-N Stretching: Vibrations in the fingerprint region, typically between 1000-1200 cm⁻¹.

C-Br Stretching: A strong absorption in the lower frequency region of the IR spectrum, typically found between 500-700 cm⁻¹.

Raman spectroscopy is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms, providing complementary data to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | IR | 3200 - 3300 |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 2960 |

| N-H Bend | IR | 1500 - 1600 |

| C-N Stretch | IR, Raman | 1000 - 1200 |

| C-Br Stretch | IR, Raman | 500 - 700 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com This technique can be applied to a suitable single crystal of this compound or, more commonly, one of its salts (e.g., dihydrobromide). The analysis provides definitive data on bond lengths, bond angles, and torsional angles. nih.gov

The resulting crystal structure would confirm the chair conformation of the piperazine ring, which is the most stable arrangement. rsc.org It would also reveal the orientation of the 2-bromoethyl substituent (whether it is in an axial or equatorial position) and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the secondary amine. nih.govbeilstein-journals.org This level of detail is unattainable by other spectroscopic methods and is considered the gold standard for structural proof. csu.edu.au

Table 4: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.6 |

| b (Å) | 8.5 |

| c (Å) | 14.9 |

| β (°) | 97.4 |

| Volume (ų) | 1325 |

| Z (molecules/unit cell) | 4 |

Note: Data are hypothetical, based on published structures of similar piperazine derivatives for illustrative purposes. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. documentsdelivered.com These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. nih.gov

This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, these techniques become indispensable for assessing the enantiomeric purity of chiral derivatives. If a chiral center were introduced into the molecule—for instance, by substitution on the piperazine ring or the ethyl chain—two enantiomers would exist.

In such a case, CD spectroscopy could be used as a detection method following achiral HPLC separation (HPLC-CD) to quantify the ratio of the two enantiomers. nih.gov Each enantiomer would produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is proportional to the concentration and enantiomeric excess (ee) of the sample, making it a powerful tool for quality control in the synthesis of chiral pharmaceutical intermediates. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 2 Bromoethyl Piperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like 1-(2-Bromoethyl)piperazine. q-chem.commdpi.com DFT calculations offer a balance between accuracy and computational cost, making them ideal for predicting molecular structure, vibrational frequencies, and electronic properties. q-chem.com

By solving the Kohn-Sham equations, DFT can determine the ground-state electronic structure of this compound. mdpi.com These calculations typically employ a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed description of the molecule's orbitals and electron density distribution. nih.govresearchgate.net

Key parameters obtained from DFT calculations include optimized molecular geometry, atomic charges, and molecular orbital energies. This information is vital for predicting the molecule's reactivity. For instance, the distribution of electrostatic potential can identify nucleophilic and electrophilic sites, guiding the prediction of reaction pathways.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| Total Energy (Hartree) | -2845.67 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 7.43 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. ekb.eg These simulations model the movement of atoms and molecules, providing insights into conformational changes and interactions with surrounding solvent molecules. nih.govsemanticscholar.org By simulating the molecule in a solvent box (e.g., water), researchers can observe how the piperazine (B1678402) ring adopts different chair and boat conformations and how the bromoethyl side chain rotates and interacts with the solvent.

MD simulations are particularly useful for understanding how the solvent influences the molecule's structure and reactivity. The simulations can reveal the formation of hydrogen bonds between the piperazine nitrogens and water molecules, as well as the solvation of the polar bromoethyl group. This information is critical for predicting the molecule's behavior in solution, which is the medium for most chemical reactions.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of reactions involving this compound. dntb.gov.uaresearchgate.net These studies can map out the entire reaction pathway for processes like nucleophilic substitution, where the bromine atom is displaced by a nucleophile.

By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy of a reaction. dntb.gov.ua This allows for the prediction of reaction rates and the identification of the most favorable reaction pathways. For example, a quantum chemical study could compare the activation energies for different nucleophiles reacting with this compound, thereby predicting which reaction will occur most readily.

These computational studies provide a molecular-level understanding of the reaction, revealing the changes in bond lengths and angles as the reaction progresses. This detailed insight is invaluable for optimizing reaction conditions to improve yields and minimize byproducts.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of molecules based on their chemical structure. In the context of this compound, QSAR and QSPR studies can be used to predict its reactivity in various chemical transformations.

These models are built by correlating calculated molecular descriptors with experimentally determined reactivity data. The molecular descriptors, which can be derived from DFT calculations, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com By establishing a mathematical relationship between these descriptors and reactivity, QSAR/QSPR models can predict the reactivity of new, untested derivatives of this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgscribd.comyoutube.com For this compound, the HOMO is typically localized on the nitrogen atoms of the piperazine ring, indicating their nucleophilic character. researchgate.net The LUMO, on the other hand, is often associated with the anti-bonding orbital of the carbon-bromine bond, highlighting its electrophilic nature. imperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Analysis of the shapes and energies of the frontier orbitals of this compound can predict how it will interact with other reagents. For instance, in a reaction with a nucleophile, the interaction will be governed by the nucleophile's HOMO and the LUMO of this compound.

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Chemical Synthesis

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1-(2-Bromoethyl)piperazine, allowing for the effective separation of the target compound from starting materials, intermediates, and by-products.

High-Performance Liquid Chromatography (HPLC-UV)

Due to the absence of a significant chromophore in the piperazine (B1678402) structure, direct detection by HPLC with an ultraviolet (UV) detector is challenging. pharmaknowledgeforum.comresearchgate.netsielc.com To overcome this limitation, a common strategy involves chemical derivatization to attach a UV-active molecule to the piperazine nitrogen. A widely used derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine to form a stable, UV-active product that can be detected at low levels. jocpr.comjocpr.com Reversed-phase HPLC is typically used for the separation of the derivatized compound.

Table 1: Example HPLC-UV Conditions for Derivatized Piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC |

| Mobile Phase | Acetonitrile (B52724), Methanol, and Diethylamine (DEA) (90:10:0.1 v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Column Temperature | 35°C jocpr.com |

| Detection | UV at 340 nm jocpr.com |

| Injection Volume | 10 µL jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities. nih.govscholars.direct The sample is vaporized and separated on a capillary column, with the individual components subsequently identified by their mass spectra. rsc.orgscholars.direct This method is highly effective for both qualitative identification and quantitative analysis, making it invaluable for purity profiling and identifying unknown by-products in synthetic batches. figshare.comtsijournals.com Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can be employed to improve the chromatographic properties of the analyte. scholars.direct

Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.directscholars.direct |

| Carrier Gas | Helium at a constant flow of 1 mL/min scholars.directscholars.direct |

| Injector Temperature | 250°C scholars.direct |

| Oven Program | Initial 120°C (1 min), ramp to 150°C at 10°C/min (hold 5 min), ramp to 300°C at 7.5°C/min (hold 2 min) scholars.direct |

| Detector | Mass Spectrometer (MS) with electron energy at 70 eV scholars.direct |

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method primarily used for qualitative monitoring of reaction progress and preliminary purity checks. analyticaltoxicology.com A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate, separating the components based on their differential partitioning. nih.gov For visualizing the separated spots of non-UV active compounds like this compound, various staining methods are used, such as exposure to iodine vapor, which forms colored complexes with organic compounds, or spraying with a ninhydrin (B49086) solution. drugfuture.comlibretexts.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

While this compound itself is an achiral molecule, chiral HPLC becomes a critical analytical tool when piperazine derivatives are used in asymmetric synthesis or when chiral impurities might be present. unl.ptresearchgate.net This technique uses a chiral stationary phase (CSP) to separate enantiomers, which have identical physical properties but differ in their three-dimensional arrangement. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the enantioseparation of a wide range of pharmaceutical compounds. nih.gov

Spectrophotometric and Titrimetric Assays for Functional Group Quantification

Spectrophotometric Assays

Similar to HPLC-UV, direct spectrophotometric quantification of this compound is impractical. However, methods have been developed for piperazine based on the formation of colored complexes. ekb.eg One approach involves the interaction of piperazine with reagents like phenothiazine (B1677639) and N-bromosuccinimide to produce a colored product that can be measured spectrophotometrically. nih.gov Another method is based on the formation of a charge-transfer complex with an acceptor molecule like iodine or an ion-pair complex with a dye such as bromocresol green. mdpi.com These methods allow for the quantification of the piperazine functional group.

Titrimetric Assays

Method Validation for Analytical Procedures

To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. The validation process assesses several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). tsijournals.comrroij.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netjocpr.com For trace impurity analysis, these are typically determined by assessing the signal-to-noise ratio, with LOD often at 3:1 and LOQ at 10:1. jocpr.com

Accuracy: This parameter measures the closeness of the experimental value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. jocpr.comtsijournals.com

Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve. tsijournals.comrroij.com

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. jocpr.comscholars.direct

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage. jocpr.com

Table 3: Summary of Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | Recovery typically between 98-102% |

| Precision | Agreement among a series of measurements. | %RSD < 2% |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (R²) > 0.999 |

| LOD | Lowest detectable analyte concentration. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Lowest quantifiable analyte concentration. | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | Insensitivity to small changes in method parameters.| %RSD remains within acceptable limits |

Purity Profiling and Impurity Identification in Synthetic Batches

The identification and control of impurities are critical aspects of chemical synthesis. rroij.com The synthesis of this compound can potentially generate various impurities, including:

Unreacted starting materials (e.g., piperazine, 1,2-dibromoethane).

Over-alkylation products, such as 1,4-bis(2-bromoethyl)piperazine.

By-products from side reactions.

Degradation products formed during the reaction or storage.

A comprehensive purity profile involves using high-resolution techniques like GC-MS and LC-MS to detect, identify, and quantify all impurities present in a synthetic batch, even at trace levels. figshare.comunodc.org The structural elucidation of unknown impurities is often accomplished by interpreting their mass spectra and fragmentation patterns. This detailed analysis is essential for optimizing the synthetic process to minimize impurity formation and for establishing appropriate quality control specifications for the final product. rroij.com

Thermogravimetric Analysis (TGA) for Thermal Stability in Synthetic Processes

Thermogravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability of a material. The method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data is plotted as mass versus temperature, generating a thermogram that shows the temperatures at which the compound decomposes.

For piperazine and its derivatives, thermal degradation can occur at elevated temperatures. utexas.edu TGA can identify the onset temperature of decomposition for this compound, which is crucial information for chemical synthesis. It helps in establishing the maximum safe temperature for reaction conditions, distillation, and drying processes, thereby preventing degradation of the product and the formation of thermal-related impurities. mdpi.com Studies on related heterocyclic compounds have shown that decomposition can be a multi-step process, and TGA can help to elucidate the kinetics of this degradation. rsc.org

Future Directions and Emerging Research Avenues in 1 2 Bromoethyl Piperazine Chemistry

Integration with Flow Chemistry and Microreactor Technology

The synthesis and derivatization of 1-(2-bromoethyl)piperazine are increasingly benefiting from the adoption of flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. hionchemistry.comgoflow.atnih.gov

Continuous-flow reactors, with their small channel dimensions, provide exceptionally fast heat and mass transfer. goflow.at This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when handling reactive intermediates. For the synthesis involving this compound, this technology can lead to higher yields and purities by minimizing the formation of side products. hionchemistry.com The inherent safety of microreactors, due to the small reaction volumes, makes them particularly suitable for performing exothermic reactions or for handling potentially hazardous reagents that might be used in the derivatization of this compound. goflow.atnih.gov

Researchers are exploring the use of flow chemistry to streamline multi-step synthetic sequences involving this compound, aiming for the direct synthesis of complex active pharmaceutical ingredients (APIs) from simple starting materials in an uninterrupted process. goflow.at This integration has the potential to make the production of this compound derivatives more efficient and cost-effective.

Table 1: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in this compound Chemistry |

| Enhanced Heat & Mass Transfer | Precise temperature control, minimizing side reactions and improving yield. |

| Improved Safety | Small reactor volumes reduce risks associated with exothermic reactions. goflow.at |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. hionchemistry.com |

| Process Automation | Enables continuous and automated production of derivatives. |

Applications in Automated Synthesis and High-Throughput Experimentation

The demand for novel molecules in drug discovery has spurred the integration of automated synthesis and high-throughput experimentation (HTE) with versatile building blocks like this compound. nih.govrsc.org The piperazine (B1678402) moiety is a common feature in many approved drugs, making its derivatives, including those from this compound, prime candidates for library synthesis. mdpi.comnih.gov

Automated synthesis platforms can rapidly generate a large number of derivatives from this compound by reacting it with a diverse set of building blocks. This process, often carried out in miniaturized formats such as 1536-well plates, significantly accelerates the discovery of new chemical entities. rsc.org The resulting compound libraries can then be subjected to high-throughput screening (HTS) to identify molecules with desired biological activities. researchgate.netnih.gov

The combination of automated synthesis and HTS allows for a more efficient exploration of the chemical space around the this compound scaffold. This synergy is crucial for identifying lead compounds in drug discovery programs and for optimizing their properties in a systematic and rapid manner. rsc.orgrug.nl

Development of Novel Derivatization Strategies and Reactivity Patterns

Ongoing research is focused on uncovering new ways to functionalize this compound, moving beyond its traditional role as a simple alkylating agent. The development of novel derivatization strategies is key to accessing a wider range of molecular architectures with unique properties.

One area of intense investigation is the C–H functionalization of the piperazine ring. While traditional methods for introducing substituents on the carbon atoms of piperazines are often lengthy, modern approaches like photoredox catalysis are providing new avenues for creating more complex and structurally diverse piperazine derivatives. mdpi.com These methods could be applied to derivatives of this compound to introduce additional functionality.

Furthermore, chemists are exploring new reactivity patterns of the bromoethyl group, seeking to expand its synthetic utility beyond simple nucleophilic substitution. This includes investigating its participation in more complex, metal-catalyzed cross-coupling reactions. The development of analytical methods, such as those involving derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride for HPLC analysis, can also inspire new synthetic transformations. jocpr.comresearchgate.net

Table 2: Emerging Derivatization Strategies

| Strategy | Description | Potential Application for this compound |

| C-H Functionalization | Direct introduction of substituents onto the carbon backbone of the piperazine ring. mdpi.com | Creation of novel, more complex derivatives with tailored properties. |

| Photoredox Catalysis | Use of light to enable new chemical transformations. mdpi.com | Accessing previously inaccessible reactivity patterns for derivatization. |

| Novel Coupling Reactions | Expanding the scope of reactions involving the bromoethyl moiety. | Building more complex molecules from the this compound scaffold. |

Role in Advanced Materials Science and Supramolecular Chemistry

The rigid, yet conformationally flexible, piperazine ring makes this compound an attractive building block for the construction of advanced materials and supramolecular assemblies. rsc.org The two nitrogen atoms of the piperazine core can participate in hydrogen bonding and coordination with metal ions, enabling the formation of well-ordered, functional structures.

In materials science, derivatives of this compound are being explored for the synthesis of novel polymers. For instance, piperazine-containing polymers have shown promise as antimicrobial materials, with potential applications in wound dressings, water purification systems, and biomedical devices. rsc.org The ability to functionalize these polymers by leveraging the reactivity of the bromoethyl group opens up possibilities for creating materials with tailored properties.

In the realm of supramolecular chemistry, the piperazine scaffold is used to construct complex architectures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can exhibit interesting properties, including porosity for gas storage and catalytic activity. mdpi.com The bromoethyl group can serve as a reactive handle for post-synthesis modification of these supramolecular structures, allowing for the fine-tuning of their functions.

Predictive Modeling and Artificial Intelligence in Chemical Synthesis Design

Furthermore, generative AI models are being developed to propose novel molecular structures with desired properties. drugdiscoverychemistry.com By inputting specific criteria, such as a desired biological activity or particular physicochemical properties, these models can generate new molecular designs based on the this compound scaffold. This approach has the potential to accelerate the discovery of new drugs and functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-(2-Bromoethyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of piperazine with 1,2-dibromoethane or derivatives. For example, in ligand synthesis, bromoethyl intermediates are generated using reagents like N-(2-bromoethyl)phthalimide under basic conditions (K₂CO₃, DMF, 80°C, 18 h) . Optimization involves adjusting solvent polarity (acetonitrile or DMF), reaction time, and stoichiometric ratios of piperazine to bromoethylating agents to minimize side products like di-substituted derivatives. Post-synthesis purification often employs recrystallization from ethyl acetate or column chromatography .

Q. How is this compound characterized structurally, and what are the limitations of these techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure, with characteristic peaks for the piperazine ring (δH ~2.4–3.8 ppm) and bromoethyl group (δH ~3.6–4.0 ppm) . X-ray crystallography provides precise spatial arrangements but requires high-purity crystals, which may be challenging due to the compound's hygroscopicity. Limitations include the inability of crystallography to resolve dynamic solution-phase behavior or thermodynamic stability of metal complexes formed with the ligand .

Q. What are the primary applications of this compound in ligand design?

- Methodological Answer : The bromoethyl group acts as a versatile linker for constructing pharmacophores or metal-coordinating ligands. For example, it is alkylated with pharmacophoric headgroups (e.g., benzodioxinylcarbonyl or nitropyridyl moieties) to create bioactive molecules targeting G-protein-coupled receptors (GPCRs) or enzymes . Its rigidity compared to aliphatic amines enhances ligand-metal complex stability, as seen in antitumoral Pt(II) and Pd(II) complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and solution-phase behavior in metal complexes derived from this compound?

- Methodological Answer : Crystallography may indicate a specific coordination geometry (e.g., square planar for Pt(II)), while solution-phase studies (potentiometry, UV-Vis titration) reveal dynamic equilibria or alternative binding modes. To reconcile discrepancies:

- Perform variable-temperature NMR to assess ligand flexibility.

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) for complex formation .

- Compare stability constants across pH ranges to identify dominant coordination modes .

Q. What strategies improve the selectivity of this compound derivatives for specific biological targets (e.g., serotonin receptors vs. dopamine transporters)?

- Methodological Answer : Selectivity is tuned via:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) on aromatic rings enhances affinity for serotonin receptors (5-HT2B/2C), while bulky substituents (e.g., benzodioxin) favor dopamine transporter inhibition .

- Linker Optimization : Shortening the bromoethyl spacer reduces off-target interactions by restricting conformational flexibility .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays to eliminate derivatives prone to rapid degradation (e.g., via cytochrome P450 oxidation) .

Q. Why do thermodynamic studies of this compound-metal complexes remain underrepresented, and how can this gap be addressed?

- Methodological Answer : Most studies focus on structural characterization (NMR, XRD) rather than thermodynamics. To address this:

- Conduct potentiometric titrations in aqueous media to determine protonation constants and metal-ligand stability constants .

- Use competitive titration with EDTA or other chelators to measure relative binding affinities for transition metals (e.g., Cu²⁺ vs. Zn²⁺) .

- Pair ITC with computational modeling (DFT) to correlate thermodynamic data with electronic properties of the ligand .

Q. How can synthetic yields of this compound derivatives be enhanced while minimizing hazardous byproducts?

- Methodological Answer :

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalytic Approaches : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation at lower temperatures .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time and byproduct formation (e.g., di-alkylated piperazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。